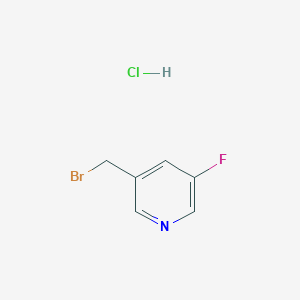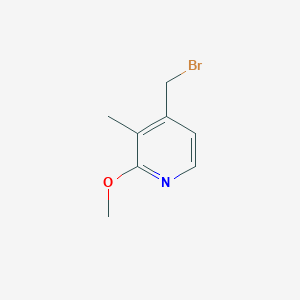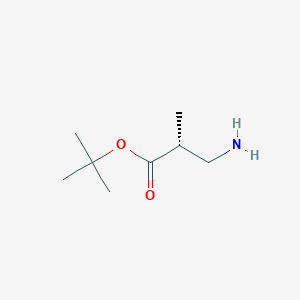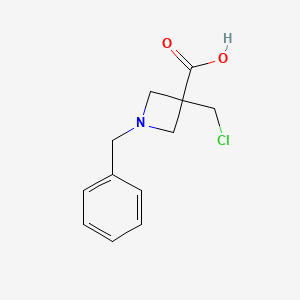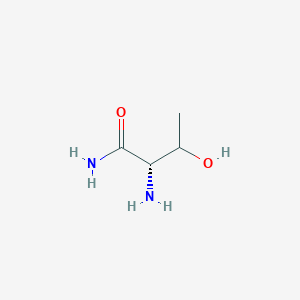
(2S)-2-Amino-3-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-hydroxybutanamide is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the reduction of (2S)-2-Amino-3-hydroxybutanoic acid using a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective reduction of the carboxyl group to an amide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic reduction processes using specific reductases can be employed to achieve high yields of the desired product under mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: (2S)-2-Amino-3-oxobutanamide.
Reduction: (2S)-2-Amino-3-hydroxybutylamine.
Substitution: Various substituted (2S)-2-Amino-3-hydroxybutanamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-3-hydroxybutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- (2S)-2-Amino-3-hydroxybutanoic acid
- (2S)-2-Amino-3-methoxybutanamide
- (2S)-2-Amino-3-hydroxybutylamine
Comparison: (2S)-2-Amino-3-hydroxybutanamide is unique due to the presence of both an amino group and a hydroxyl group on the butanamide backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Additionally, its specific stereochemistry (2S) can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C4H10N2O2 |
|---|---|
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2?,3-/m0/s1 |
Clave InChI |
PZUOEYPTQJILHP-NFJMKROFSA-N |
SMILES isomérico |
CC([C@@H](C(=O)N)N)O |
SMILES canónico |
CC(C(C(=O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)


